molecular formula C8H8F3NO2S B1524126 2-Methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1208074-79-6

2-Methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1524126
M. Wt: 239.22 g/mol
InChI Key: YLPZPOWHZGYMJC-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the linear formula C8H8F3NO2S . It is a derivative of benzenesulfonamide, which is known to be an inhibitor of human carbonic anhydrase B and is used in the synthesis of dyes, photochemicals, and disinfectants .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(trifluoromethyl)benzenesulfonamide is represented by the linear formula C8H8F3NO2S . The InChI code for this compound is 1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) .


Physical And Chemical Properties Analysis

2-Methyl-3-(trifluoromethyl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 239.22 .

Scientific Research Applications

Human Beta3-adrenergic Receptor Agonists

Compounds containing 1,2,3-triazole-substituted benzenesulfonamide, such as 2-Methyl-3-(trifluoromethyl)benzenesulfonamide, have been identified as potent and selective human beta3-adrenergic receptor agonists. These compounds have shown potential in stimulating lipolysis and could have applications in treating metabolic disorders (Brockunier et al., 2000).

Solid-Phase Synthesis Applications

Benzenesulfonamides have been utilized as key intermediates in solid-phase synthesis, contributing to the generation of diverse chemical structures. This highlights their role in facilitating chemical transformations and generating new molecules for further research (Fülöpová & Soural, 2015).

Anti-Inflammatory and Anticancer Agents

Novel derivatives of benzenesulfonamide have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies suggest that such compounds could serve as leads for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Environmental Studies

The environmental persistence and behavior of benzenesulfonamide derivatives, including their extraction from soil samples, have been studied. This research is crucial for understanding the environmental impact of these compounds and their potential as contaminants (Speltini et al., 2016).

Safety And Hazards

The compound is considered harmful and has the signal word “Warning” associated with it . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZPOWHZGYMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246120
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

1208074-79-6
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208074-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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